2,3-Dichloro-2'-morpholinomethyl benzophenone
Overview
Description
2,3-Dichloro-2’-morpholinomethyl benzophenone is an organic compound characterized by the presence of two chlorine atoms, a morpholine ring, and a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2’-morpholinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone, which is chlorinated to introduce chlorine atoms at the 2 and 3 positions.
Morpholinomethylation: The chlorinated benzophenone is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to form the morpholinomethyl derivative.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dichloro-2’-morpholinomethyl benzophenone may involve large-scale chlorination and morpholinomethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized benzophenone derivatives.
Reduction: Reduced benzophenone derivatives.
Substitution: Substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
2,3-Dichloro-2’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-2’-morpholinomethyl benzophenone
- 3,4-Dichloro-2’-morpholinomethyl benzophenone
- 2,3-Dichloro-4’-morpholinomethyl benzophenone
Uniqueness
2,3-Dichloro-2’-morpholinomethyl benzophenone is unique due to the specific positioning of the chlorine atoms and the morpholine ring, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of 2,3-Dichloro-2’-morpholinomethyl benzophenone, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-7-3-6-15(17(16)20)18(22)14-5-2-1-4-13(14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUDOSQAVCHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643557 | |
Record name | (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-98-6 | |
Record name | (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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